molecular formula C6H3BrClFO2S B1273184 4-Bromo-2-fluorobenzenesulfonyl chloride CAS No. 216159-03-4

4-Bromo-2-fluorobenzenesulfonyl chloride

Cat. No. B1273184
M. Wt: 273.51 g/mol
InChI Key: XNYBZLRIUHNRQY-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family, which are commonly used as intermediates in the synthesis of various organic compounds. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, fluoro, and sulfonyl chloride groups have been investigated for their potential use in organic synthesis and as intermediates for pharmaceuticals and other chemicals.

Synthesis Analysis

The synthesis of related compounds, such as 2-bromobenzenesulfonyl chlorides, has been explored through nickel-catalyzed carbonylation reactions with alkynes to produce thiochromenones . Another study reports the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride through a series of reactions starting from bis(4-amino-2chlorophenyl) disulfide, using the Schiemann reaction, oxychlorination, and nitration . These methods highlight the versatility of halogenated benzenesulfonyl chlorides in chemical synthesis.

Molecular Structure Analysis

The molecular structure of halogenated benzenesulfonyl chlorides, such as 2-fluorobenzoyl chloride, has been studied using gas electron diffraction and quantum chemical calculations . These compounds exhibit non-planar conformers, with the anti conformer generally being the lower energy state. The presence of halogen atoms influences the molecular geometry and conformational behavior, which is crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Chemical reactions involving halogenated benzenesulfonyl chlorides are diverse. For instance, 4-bromobenzenesulfonyl chloride can react with 4-ethoxyaniline to form intermediates for enzyme inhibition studies . The reactivity of these compounds under different conditions, such as photoreduction, has also been investigated, demonstrating their potential in nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenesulfonyl chlorides are influenced by the presence of halogen substituents, which can affect bond distances, molecular conformations, and the overall stability of the compounds . These properties are essential for the practical application of these compounds in synthesis and for predicting their behavior in various chemical environments.

Scientific Research Applications

Activation in Polymer Supports

4-Fluorobenzenesulfonyl chloride, a related compound, has been used as an activating agent for covalent attachment of biologicals to various solid supports. This method, which involves reacting with hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups, has potential applications in therapeutic bioselective separation processes (Chang et al., 1992).

Pd-Catalysed Arylation in Organic Chemistry

2-, 3- and 4-bromobenzenesulfonyl chlorides have been effectively used for Pd-catalysed desulfitative arylation, forming arylated heteroarenes without cleaving C-Br bonds. These reactions are significant for regioselective arylations and further transformations in organic synthesis (Skhiri et al., 2015).

Applications in Photochemistry

4-Bromonitrobenzene, closely related to 4-bromo-2-fluorobenzenesulfonyl chloride, demonstrates interesting photochemical reactions. In aqueous solutions, it forms 4-chloronitrobenzene upon irradiation, involving radical intermediates. This process is significant for understanding photochemical substitution mechanisms (Wubbels et al., 1988).

Synthesis of Novel Compounds

o-Halo-substituted benzenesulfonyl chlorides are used to synthesize 1,2,4-benzothiadiazine-1,1-dioxides under mild conditions. These compounds, formed through base-promoted reactions, highlight the versatility of halogenated benzenesulfonyl chlorides in organic synthesis (Cherepakha et al., 2011).

Synthesis of Pesticides

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative, is utilized in synthesizing intermediates for pesticides. Its synthesis demonstrates the utility of halogenated benzenesulfonyl chlorides in agricultural chemistry (Du et al., 2005).

Safety And Hazards

This compound is corrosive and causes severe skin burns and eye damage . It may be corrosive to metals . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

4-bromo-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYBZLRIUHNRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371265
Record name 4-Bromo-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorobenzenesulfonyl chloride

CAS RN

216159-03-4
Record name 4-Bromo-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TB Samarakoon, JK Loh, A Rolfe, LS Le, SY Yoon… - Organic …, 2011 - ACS Publications
… (S)-prolinol with 4-bromo-2-fluorobenzenesulfonyl chloride via a combination of sulfonylation, … Thus, (S)-prolinol was sulfonylated with 4-bromo-2-fluorobenzenesulfonyl chloride in CH 2 …
Number of citations: 34 pubs.acs.org
TB Samarakoon, JK Loh, A Rolfe, LS Le, SY Yoon… - Organic …, 2011 - ncbi.nlm.nih.gov
… (S)-prolinol with 4-bromo-2-fluorobenzenesulfonyl chloride via a combination of sulfonylation… Thus, (S)-prolinol was sulfonylated with 4- bromo-2-fluorobenzenesulfonyl chloride in CH 2 …
Number of citations: 5 www.ncbi.nlm.nih.gov
A Skhiri, RB Salem, JF Soulé, H Doucet - Synthesis, 2016 - thieme-connect.com
… On the other hand, 4-bromo-2-fluorobenzenesulfonyl chloride and more congested 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride afforded 6 and 7 in 71% and 79% yield, …
Number of citations: 13 www.thieme-connect.com
JK Loh - 2015 - kuscholarworks.ku.edu
The overarching goal of this dissertation is the development of efficient methods for the generation of medium- and large-sized heterocycles, specifically 7- to 11-membered sultams, for …
Number of citations: 2 kuscholarworks.ku.edu
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for select cancers that are dependent on aerobic metabolism. Here, we report the discovery, …
Number of citations: 11 pubs.acs.org

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